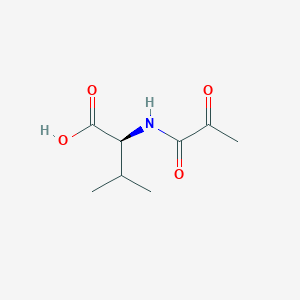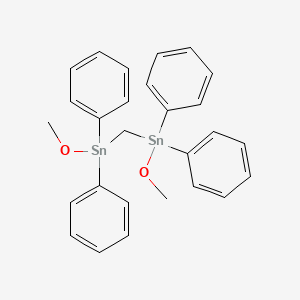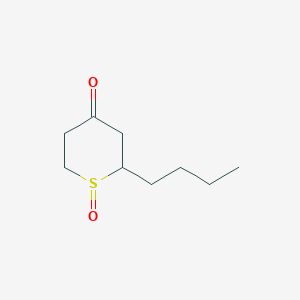
5,8,9-Trimethyl-9H-carbazol-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8,9-Trimethyl-9H-carbazol-3-OL: is a chemical compound belonging to the carbazole family Carbazoles are aromatic heterocyclic organic compounds known for their tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8,9-Trimethyl-9H-carbazol-3-OL can be achieved through several methods. One common approach involves the hydroxydeboronation reaction. This method starts with the preparation of N-protected carbazol-3-yl-boronic acid derivatives, which are then hydroxydeboronated under mild conditions using hydrogen peroxide . Another method involves the reaction of carbazole with ethyl chloroacetate, followed by cyclization with sulfuric acid and subsequent Mannich reaction with piperazine and aromatic aldehydes in the presence of acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 5,8,9-Trimethyl-9H-carbazol-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl group and the aromatic structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various hydro derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,8,9-Trimethyl-9H-carbazol-3-OL is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds .
Biology and Medicine: The compound has shown potential in biological and medicinal applications. It exhibits antibacterial, antifungal, and anticancer activities, making it a candidate for drug development . Studies have demonstrated its effectiveness against various pathogens and cancer cell lines.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for applications in electronics, optoelectronics, and other advanced technologies .
Mecanismo De Acción
The mechanism of action of 5,8,9-Trimethyl-9H-carbazol-3-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their function. It can inhibit enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit angiogenesis and inflammation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
5,8-Dimethyl-9H-carbazol-3-OL: This compound is structurally similar but lacks the methyl group at position 9.
9H-Carbazol-9-OL: Another related compound, differing in the position of the hydroxyl group.
Uniqueness: 5,8,9-Trimethyl-9H-carbazol-3-OL stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
90135-57-2 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
5,8,9-trimethylcarbazol-3-ol |
InChI |
InChI=1S/C15H15NO/c1-9-4-5-10(2)15-14(9)12-8-11(17)6-7-13(12)16(15)3/h4-8,17H,1-3H3 |
Clave InChI |
LNUYQBMTZPMXOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=C(C=CC(=C3)O)N(C2=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene](/img/structure/B14371263.png)
![10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14371269.png)
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)




![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)
![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)



![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
